Cas no 71773-95-0 (Propanamide, 2-amino-N-ethyl-, (S)-)

Technical Introduction: (S)-2-Amino-N-ethylpropanamide (S)-2-Amino-N-ethylpropanamide is a chiral amide derivative characterized by its stereospecific (S)-configuration and primary amine functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals where enantioselectivity is critical. Its ethyl-substituted amide group enhances solubility in organic solvents, facilitating downstream reactions. The primary amine moiety allows for further functionalization, making it valuable in peptidomimetics and asymmetric catalysis. High purity grades are available to meet stringent research and industrial requirements. The compound’s defined stereochemistry ensures consistent performance in stereoselective applications.
Propanamide, 2-amino-N-ethyl-, (S)- structure
71773-95-0 structure
Product Name:Propanamide, 2-amino-N-ethyl-, (S)-
CAS No:71773-95-0
MF:C5H12N2O
MW:116.161581039429
MDL:MFCD14696753
CID:545090
PubChem ID:7128993
Update Time:2025-05-28

Propanamide, 2-amino-N-ethyl-, (S)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-amino-N-ethyl-, (S)-
    • (2S)-2-amino-N-ethylpropanamide
    • DTXSID60427835
    • (S)-2-Amino-N-ethyl-propanamide
    • (S)-2-amino-N-ethyl-propionamide
    • SCHEMBL2246459
    • 2-Amino-N-ethylpropanamide #
    • N~1~-ethylalaninamide
    • E86374
    • alanine ethylamide
    • l-alanine ethylamide
    • 71773-95-0
    • (S)-2-Amino-N-ethylpropanamide
    • l-Alanine ethylamide, (S)-
    • Ala-NH-Et
    • MDL: MFCD14696753
    • Inchi: 1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1
    • InChI Key: SKPCTMWFLGENTL-BYPYZUCNSA-N
    • SMILES: O=C([C@H](C)N)NCC

Computed Properties

  • Exact Mass: 116.09506
  • Monoisotopic Mass: 116.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 82.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

Propanamide, 2-amino-N-ethyl-, (S)- Pricemore >>

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